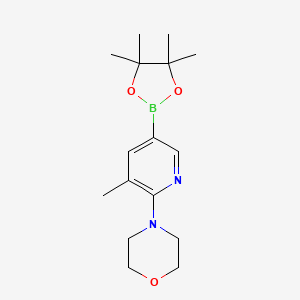
4-(3-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶-2-基)吗啉
描述
4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C16H25BN2O3 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性化合物的合成
该化合物是合成各种生物活性化合物(例如克唑替尼)的重要中间体 .
光学和电化学性质
它用于研究基于苯并噻二唑和富电子芳烃单元的新型共聚物的光学和电化学性质 .
硼化反应
该化合物用于在钯催化剂存在下烷基苯的苄基C-H键的硼化反应中形成频哪醇苄基硼酸酯 .
氢硼化反应
它也用于烷基或芳基炔烃和烯烃在过渡金属催化剂存在下的氢硼化反应 .
狄尔斯-阿尔德反应
生物活性
The compound 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring linked to a pyridine moiety that carries a boron-containing substituent. Its molecular formula is with a molecular weight of approximately 337.24 g/mol. The presence of the dioxaborolane group is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing boron can exhibit various biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of boron-containing compounds in cancer therapy. For instance, compounds similar to 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine have shown promise in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Boron compounds have been reported to possess antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
- Neuroprotective Effects : Some studies suggest that morpholine derivatives may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress.
Anticancer Studies
A study demonstrated that related pyridine-boron compounds exhibited significant cytotoxic effects on various cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 0.126 to 0.87 μM . The mechanism involved inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.
| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.126 | MDA-MB-231 | MMP inhibition |
| Compound B | 0.87 | MCF-7 | Apoptosis induction |
Antimicrobial Activity
Another investigation into the antimicrobial properties of boron-containing compounds found that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) below 50 µg/mL for several strains .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <50 |
| Escherichia coli | <50 |
Neuroprotective Effects
Research focused on the neuroprotective effects of morpholine derivatives indicated that they could attenuate neurotoxicity induced by oxidative stress in neuronal cell cultures . This suggests potential therapeutic applications in neurodegenerative diseases.
The biological activity of 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling cascades beneficial for therapeutic outcomes.
- Reactive Oxygen Species (ROS) Scavenging : The presence of the boron atom may enhance the compound's ability to neutralize ROS, thereby protecting cells from oxidative damage.
属性
IUPAC Name |
4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-12-10-13(17-21-15(2,3)16(4,5)22-17)11-18-14(12)19-6-8-20-9-7-19/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVAEMVUOIETDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660627 | |
| Record name | 4-[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-03-8 | |
| Record name | 4-[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















